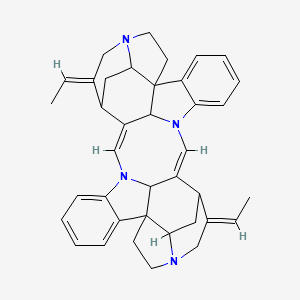

Bisnordihydrotoxiferine

Description

Contextualization within Indole (B1671886) Alkaloid Research and Natural Product Discovery

Bisnordihydrotoxiferine is a complex dimeric indole alkaloid, a class of naturally occurring compounds that have been a cornerstone of natural product discovery for centuries. nih.govdtu.dk Indole alkaloids, characterized by their nitrogen-containing indole nucleus, are synthesized by a wide array of plants, fungi, and bacteria. nih.govnih.gov They represent a significant area of chemical and pharmacological research due to their vast structural diversity and potent biological activities. nih.gov Thousands of indole alkaloids have been isolated from plant sources, particularly from families such as Apocynaceae, Rubiaceae, and Loganiaceae, the latter of which includes the Strychnos genus, a primary source of this compound. nih.govcapes.gov.brresearchgate.net

The discovery of natural products has historically been a top-down process, beginning with the collection of biological materials, followed by extraction, and screening for bioactivity. nih.gov Compounds showing promise are then isolated for structural elucidation. nih.gov This traditional approach has yielded numerous important medicines. nih.govnih.gov In the modern era, the field has been revolutionized by advances in genomics, metabolomics, and sophisticated analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. dtu.dknih.gov These technologies allow for more rapid identification of novel compounds, even those produced in minute quantities, and facilitate the exploration of "biosynthetic dark matter" within microbial and plant genomes. nih.gov this compound's discovery and subsequent investigation exemplify this intersection of classical natural product chemistry with modern analytical methods. Its complex, dimeric structure makes it a challenging and intriguing target within the broader landscape of alkaloid research. nih.govresearchgate.net

Historical Perspectives on its Isolation and Early Scientific Inquiry from Strychnos Species

The scientific journey of this compound is intrinsically linked to the study of the genus Strychnos. This genus comprises approximately 200 species of trees and lianas distributed across the world's tropics and is renowned for producing a variety of potent indole alkaloids, including the infamous strychnine (B123637) and components of curare. wikipedia.org Early scientific inquiry into Strychnos was driven by the ethnobotanical use of its extracts as poisons and medicines.

This compound has been isolated from the roots, stem bark, and leaves of several Strychnos species. Initial isolations and structural elucidations were significant achievements, requiring meticulous extraction and separation techniques. For instance, it was identified in the root bark of Strychnos trinervis, a plant from which its antidiarrheal properties were first systematically studied. nih.govnih.gov It has also been extracted from the roots of Strychnos divaricans, where its spasmolytic activities were investigated. nih.govscirp.org Further research has confirmed its presence in other species, including Strychnos icaja, Strychnos elaeocarpa, and Strychnos decussata. capes.gov.brresearchgate.netnih.govresearchgate.net

Early research focused on characterizing the compound's structure and fundamental biological effects. The structure was defined through detailed spectroscopic analysis, including various NMR techniques (¹H and ¹³C NMR, COSY, HMBC) and high-resolution mass spectrometry (HRESIMS). nih.gov These early investigations laid the groundwork for understanding its chemical nature and its potential as a bioactive molecule. For example, a study published in 1993 detailed the isolation of this compound from Strychnos divaricans root and evaluated its spasmolytic effects on smooth muscle tissue, demonstrating its ability to inhibit contractions induced by acetylcholine (B1216132) and oxytocin. nih.govscirp.org Another key early study focused on its isolation from Strychnos trinervis and provided the first report of its significant antidiarrheal activity in animal models. nih.gov

Significance of this compound as a Research Subject in Contemporary Chemical Biology

In contemporary chemical biology, the focus is on using chemical tools and techniques to study and manipulate biological systems at a molecular level. ucr.edubroadinstitute.org this compound serves as a valuable research subject in this field due to its defined biological activities and its characteristic bisindole alkaloid structure. Its significance stems from its utility as a molecular probe to investigate specific biological pathways and as a scaffold for potential therapeutic development.

The compound's demonstrated biological activities are central to its research importance. It exhibits notable spasmolytic properties, inhibiting contractions in smooth muscle tissues such as the guinea-pig ileum and rat uterus. nih.govscirp.org Furthermore, extensive research has highlighted its potent antidiarrheal effects. nih.gov Studies have shown it can inhibit diarrhea induced by various agents by decreasing gastric emptying, intestinal transit, and the accumulation of water and electrolytes. nih.gov This effect is partly attributed to the inhibition of prostaglandin (B15479496) synthesis, a mechanism of action that was a novel finding for an indole alkaloid at the time of its discovery. nih.gov

Beyond these specific activities, this compound is often co-isolated with other novel and complex alkaloids from Strychnos species. nih.govresearchgate.net For example, during the investigation of roots from Strychnos icaja, this compound was isolated alongside a new antimalarial bisindole alkaloid, strychnobaillonine. nih.govresearchgate.net This context makes it an important reference compound in the ongoing discovery of new natural products with therapeutic potential, particularly in the search for antimalarial and other anti-parasitic agents from this prolific plant genus. nih.govresearchgate.net Its complex structure also presents a compelling challenge for total synthesis, a key area of organic chemistry that pushes the boundaries of chemical methodology.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C38H40N4 | nih.govechemi.comlookchem.com |

| Molecular Weight | 552.7 g/mol | nih.govechemi.com |

| Exact Mass | 552.32529729 Da | nih.govechemi.com |

| CAS Number | 24163-58-4 | echemi.comlookchem.com |

| Topological Polar Surface Area | 13 Ų | nih.govechemi.com |

| Heavy Atom Count | 42 | nih.govechemi.com |

| Complexity | 1250 | nih.govechemi.com |

| Hydrogen Bond Acceptor Count | 4 | echemi.com |

| Predicted pKa | 8.54 ± 0.20 | lookchem.com |

| Predicted Density | 1.36 ± 0.1 g/cm³ | lookchem.com |

Properties

CAS No. |

24163-58-4 |

|---|---|

Molecular Formula |

C38H40N4 |

Molecular Weight |

552.7 g/mol |

IUPAC Name |

(9Z,25Z,28E,38E)-28,38-di(ethylidene)-8,14,24,30-tetrazaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaene |

InChI |

InChI=1S/C38H40N4/c1-3-23-19-39-15-13-37-29-9-5-8-12-32(29)42-22-28-26-18-34-38(14-16-40(34)20-24(26)4-2)30-10-6-7-11-31(30)41(36(28)38)21-27(35(37)42)25(23)17-33(37)39/h3-12,21-22,25-26,33-36H,13-20H2,1-2H3/b23-3-,24-4-,27-21-,28-22- |

InChI Key |

XISKMNBBUQQBBE-ANUZYNSFSA-N |

SMILES |

CC=C1CN2CCC34C2CC1C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CCN1CC9=CC)C1=CC=CC=C16 |

Isomeric SMILES |

C/C=C/1\C2/C/3=C/N4C5=CC=CC=C5C67C4/C(=C\N8C3C9(C3=CC=CC=C83)C(C2)N(C1)CC9)/C1/C(=C\C)/CN(C6C1)CC7 |

Canonical SMILES |

CC=C1CN2CCC34C2CC1C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CCN1CC9=CC)C1=CC=CC=C16 |

Other CAS No. |

165724-16-3 |

Synonyms |

bisnordihydrotoxiferine |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Investigations

Methodologies for Comprehensive Structural Determination

The definitive assignment of the Bisnordihydrotoxiferine structure is achieved not by a single technique, but by the synergistic integration of several advanced analytical methodologies. These methods collectively provide a comprehensive picture of the molecule, from its basic atomic connectivity to its precise three-dimensional arrangement. The structural elucidation of bisindole alkaloids, including this compound, has been successfully achieved through the combined use of various spectroscopic techniques. nih.govuliege.be

High-resolution NMR spectroscopy stands as the cornerstone for determining the constitution of complex natural products like this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. Current time information in Bangkok, TH.nih.gov The ¹³C NMR spectrum, for instance, reveals the total number of carbon atoms and their hybridization state (sp³, sp², sp), offering an initial glimpse into the molecular complexity. Current time information in Bangkok, TH.

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular puzzle. Experiments like Correlation Spectroscopy (COSY) establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent proton systems within the individual monomeric units. For establishing the connectivity between protons and their directly attached carbons, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is employed.

Perhaps most crucial for a complex alkaloid is the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals long-range (2-3 bond) correlations between protons and carbons. These correlations are vital for connecting disparate spin systems, linking the monomeric halves of the dimer, and positioning quaternary carbons and heteroatoms within the scaffold. frontiersin.orgfrontiersin.org The complete assignment of ¹H and ¹³C NMR data is a critical first step in the structural analysis of these compounds. researchgate.net

Table 1: Representative NMR Data for Key Structural Motifs in Indole (B1671886) Alkaloids This table presents typical chemical shift ranges for functional groups analogous to those in this compound and is for illustrative purposes.

| Structural Motif | Nucleus | Typical Chemical Shift (δ) in ppm | Primary Information Provided |

|---|---|---|---|

| Indole Aromatic Ring | ¹H | 7.0 - 7.6 | Confirms the indole core structure. |

| Indole Aromatic Ring | ¹³C | 110 - 140 | Identifies aromatic carbon framework. |

| Olefinic Protons (C=CH) | ¹H | 5.0 - 6.0 | Indicates presence of double bonds. |

| Aliphatic Protons (CH, CH₂) | ¹H | 1.5 - 4.5 | Maps the saturated polycyclic system. |

| Carbons adjacent to Nitrogen | ¹³C | 40 - 65 | Locates nitrogen atoms within the aliphatic rings. |

Advanced mass spectrometry (MS) provides data that is highly complementary to NMR. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical technique used to determine the exact molecular mass of this compound with high precision. nih.gov This allows for the unambiguous calculation of its molecular formula (C₃₈H₄₀N₄), which is essential for confirming the structure proposed by NMR data.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for both the analysis and structural elucidation of alkaloids within complex mixtures. frontiersin.orglibretexts.org The liquid chromatography (LC) stage separates the target compound from other related alkaloids or impurities. frontiersin.org The separated compound then enters the mass spectrometer, where it is ionized. In tandem MS (MS/MS), a specific ion (the precursor or parent ion) corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first mass analyzer (Q1). auremn.org.br This selected ion is then fragmented by collision with an inert gas in a collision cell (Q2). The resulting product ions (or daughter ions) are analyzed in a third quadrupole (Q3), generating a characteristic fragmentation pattern. auremn.org.brresearchgate.net This pattern provides a structural fingerprint, revealing information about labile bonds and stable substructures, which helps in differentiating isomers and confirming the proposed connectivity. auremn.org.br

Table 2: Hypothetical Fragmentation Data for this compound in MS/MS This table illustrates a plausible fragmentation pathway for a dimeric alkaloid like this compound and is for conceptual purposes.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Plausible Structural Origin of Fragment |

|---|---|---|---|

| 577.3 [M+H]⁺ | ~288.7 | ~288.7 | Cleavage of the dimeric linkage, resulting in a monomeric unit. |

| 577.3 [M+H]⁺ | [M+H - 29]⁺ | 29 | Loss of an ethyl group (-CH₂CH₃). |

| 577.3 [M+H]⁺ | [M+H - 43]⁺ | 43 | Loss of a C₃H₇ fragment from the piperidine (B6355638) ring system. |

| ~288.7 [Monomer+H]⁺ | [Monomer+H - 28]⁺ | 28 | Loss of ethylene (B1197577) from a retro-Diels-Alder reaction in a piperidine ring. |

Vibrational and electronic spectroscopy provide further details about the molecular architecture, specifically concerning functional groups and conjugated systems. Electronic spectroscopy, which involves transitions between electronic energy levels, is used to study systems of conjugated double bonds (chromophores). researchgate.netresearchgate.net The absorption of UV-Visible light by this compound would be dominated by the π → π* transitions of its indole rings and any other conjugated olefinic systems, providing confirmation of these structural features. libretexts.org

Vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. An FTIR spectrum of this compound would display characteristic absorption bands corresponding to the stretching and bending of specific bonds. This allows for the rapid identification of key functional groups, such as N-H and C-H stretches, C=C stretches from the aromatic and olefinic portions, and the complex fingerprint region containing C-N and C-C bond vibrations, confirming the presence of the core structural components.

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. acs.org The technique involves irradiating a single, highly ordered crystal of the compound with an X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map can be calculated. This map is then interpreted to determine the precise position of every atom in the molecule, providing definitive data on bond lengths, bond angles, and the absolute stereochemistry. acs.orgnih.gov While this technique has been applied to many related Strychnos alkaloids, providing invaluable structural insights, specific crystallographic data for this compound is not widely published. researchgate.net

Vibrational and Electronic Spectroscopy for Elucidating Molecular Architecture

Stereochemical Analysis and Absolute Configuration Determination

With its numerous chiral centers, determining the relative and absolute stereochemistry of this compound is a significant challenge. The Cahn-Ingold-Prelog (CIP) system is used to assign an R or S descriptor to each stereocenter, providing an unambiguous description of its three-dimensional arrangement. libretexts.orgchadsprep.com

Experimentally, the relative stereochemistry is often deduced from advanced NMR experiments. The analysis of proton-proton coupling constants (³JHH) can reveal dihedral angles between adjacent protons, which helps define the geometry of the cyclic systems. uliege.be More powerfully, 2D Nuclear Overhauser Effect (NOESY) spectroscopy detects protons that are close in space, even if they are not directly bonded. wordpress.com Strong NOE correlations between specific protons can confirm their cis or trans relationship across a ring, which is essential for piecing together the relative configuration of the entire molecule. researchgate.netnih.gov For example, a strong NOE between an axial proton on one carbon and another axial proton two carbons away can help establish a chair conformation and the relative orientation of substituents. nih.gov

Determining the absolute configuration—the actual R/S assignment—is more complex. Often, it is achieved by comparing spectral data (like optical rotation or circular dichroism) with known compounds or through chemical correlation to a standard of known absolute configuration. libretexts.org In the absence of a known standard, computational modeling can be used in conjunction with experimental NMR data to predict the spectra for different possible stereoisomers, with the correct structure being the one whose calculated data best matches the experimental results. nih.govresearchgate.net

Conformational Analysis and Dynamic Structural Studies

Beyond its static structure, the conformational flexibility of this compound is critical to its properties. Conformational analysis is the study of the different spatial arrangements (conformers) that a molecule can adopt through bond rotation and the energy associated with each. libretexts.orgdrugdesign.org The intricate polycyclic system of this compound is not rigid; its rings can exist in different conformations, such as the chair, boat, or twist-boat forms for its six-membered piperidine rings. uliege.be

NMR spectroscopy is a primary tool for these studies. Vicinal coupling constants and specific ¹³C NMR chemical shifts can be highly sensitive to the conformation of the rings. nih.govuliege.be For example, the observation of specific coupling constants can allow for the confident assignment of a piperidine ring to either a chair or a boat conformation. uliege.be

Computational chemistry provides powerful insights into molecular dynamics. By calculating the potential energy surface (PES) as a function of bond rotations, theoretical methods can identify the most stable, low-energy conformers. auremn.org.brethz.ch These computational studies, often combined with experimental NMR data, can reveal the preferred three-dimensional shape of the molecule in solution and the energy barriers between different conformations, providing a dynamic picture of the molecule's structure. chemrxiv.orgnih.gov

Investigation of Potential Oxidation Products and Artifacts in Research Isolation and Storage

The inherent chemical nature of dimeric indole alkaloids, such as this compound, renders them susceptible to degradation under various conditions encountered during their isolation, purification, and storage. Research into the stability of these complex molecules has revealed that the parent compound can undergo significant transformations, leading to the formation of a multitude of oxidation products and artifacts. These alterations not only complicate the analysis and characterization of the pure substance but also can impact the interpretation of biological activity studies.

The isolation of dimeric alkaloids from their natural sources is often accompanied by considerable degradation, even under mild conditions. frontiersin.org Factors such as pH and oxidation play a critical role in the decomposition of these compounds. For instance, a single dimeric indole alkaloid like this compound has the potential to degrade into a complex mixture of at least 81 different products. frontiersin.org This highlights the challenges in obtaining and maintaining the integrity of the pure compound.

Detailed investigations into the degradation of closely related Strychnos alkaloids, such as strychnine (B123637) and brucine (B1667951), provide valuable insights into the potential transformations that this compound may undergo. These studies have identified several classes of degradation products and artifacts that arise from both oxidative processes and reactions with solvents and reagents used in extraction and chromatography.

A common degradation pathway for tertiary amine-containing alkaloids is N-oxidation. The presence of peroxides, which are common contaminants in ethers used for extraction, can facilitate the formation of N-oxides. frontiersin.orgnih.gov These N-oxides can subsequently undergo further rearrangements. For example, in the case of strychnine, the N-oxide can rearrange to form the corresponding hydroxy derivative, pseudostrychnine. frontiersin.orgnih.gov Similar N-oxide formation has been observed for brucine and icajine. researchgate.net

The use of chlorinated solvents, which are frequently employed in the isolation and purification of alkaloids, has been shown to be a significant source of artifact formation. Chloroform (B151607) and dichloromethane (B109758) can react with tertiary amines to form quaternary salts. researchgate.netresearchgate.net Specifically, strychnine and brucine have been observed to react with dichloromethane at room temperature to form quaternary chlorometho- and bromometho-halides. researchgate.net When chloroform solutions of strychnine are allowed to stand, they can yield not only the quaternary salt but also 16-hydroxystrychnine (pseudostrychnine) and strychnine N-oxide, with brucine exhibiting similar reactivity. researchgate.net

Furthermore, heat treatment, which may be used in some processing protocols, can also induce the formation of artifacts. In studies on the seeds of Strychnos nux-vomica, heat treatment led to the isolation of several new alkaloids, including isobrucine (B236591), isobrucine N-oxide, isostrychnine (B1248549) N-oxide, and 2-hydroxy-3-methoxystrychnine, which are considered to be potential artifacts of the processing procedure. researchgate.net

The following tables summarize the types of potential degradation products and artifacts that may be encountered during the handling of this compound, based on findings from related Strychnos alkaloids.

Table 1: Potential Oxidation Products of this compound and Related Alkaloids

| Product Type | Precursor Compound(s) | Conditions/Reagents | Reference(s) |

| N-oxides | Strychnine, Brucine, Icajine | Peroxides (in ethers), Standing in CHCl₃ | frontiersin.orgnih.govresearchgate.netresearchgate.net |

| Hydroxylated derivatives (e.g., pseudostrychnine) | Strychnine, Brucine | Rearrangement of N-oxide, Standing in CHCl₃ | frontiersin.orgnih.govresearchgate.net |

| Iso-alkaloids (e.g., isobrucine, isostrychnine N-oxide) | Brucine, Strychnine | Heat treatment | researchgate.net |

| 2-hydroxy-3-methoxystrychnine | Strychnine | Heat treatment | researchgate.net |

Table 2: Potential Artifacts from Isolation and Storage of this compound and Related Alkaloids

| Artifact Type | Precursor Compound(s) | Conditions/Reagents | Reference(s) |

| Quaternary salts (chlorometho- and bromometho-halides) | Strychnine, Brucine | Dichloromethane, Chloroform | researchgate.netresearchgate.net |

| Adducts with alcoholic solvents | Akagerine (B1664484) | Alcoholic solvents | nih.gov |

Given the demonstrated instability of related dimeric indole alkaloids, it is imperative that the isolation and storage of this compound are conducted with careful consideration of these potential degradation pathways to ensure the purity and integrity of the compound for research purposes.

Synthetic and Semisynthetic Strategies in Bisnordihydrotoxiferine Research

Total Synthesis Approaches and Methodological Developments

The complete, de novo synthesis of complex natural products, known as total synthesis, is a cornerstone of organic chemistry, enabling access to rare substances and their analogues for further study. nih.govstanford.edu While numerous total syntheses of other monomeric and dimeric Strychnos alkaloids have been achieved, a dedicated total synthesis of bisnordihydrotoxiferine has not been prominently reported in scientific literature. The field, however, provides a foundation of strategies that would be applicable to such a target.

Key Synthetic Intermediates and Reaction Pathways

A hypothetical total synthesis of this compound would likely involve the synthesis of a monomeric precursor, such as a derivative of strychnine (B123637) or diaboline, followed by a dimerization step. Key reaction pathways in the synthesis of the core indole (B1671886) alkaloid framework often include:

Pictet-Spengler reaction: To construct the fused ring systems.

Diels-Alder cycloadditions: For building the carbocyclic core. nih.gov

C-H functionalization: A modern strategy to streamline the assembly of complex molecules. stanford.edu

The challenge is compounded by the dimeric nature of this compound, requiring a highly selective and efficient method to connect two complex monomeric units.

Enantioselective and Diastereoselective Synthetic Routes

Creating a molecule with multiple stereocenters like this compound requires precise control over its three-dimensional structure. Enantioselective and diastereoselective synthesis methods are employed to produce a single desired stereoisomer. libretexts.orgunc.edu

Enantioselective Synthesis: This approach uses chiral catalysts or auxiliaries to yield a product enriched in one enantiomer over the other. libretexts.orgusm.edu For alkaloid synthesis, methods like the Sharpless asymmetric epoxidation or Noyori's asymmetric transfer hydrogenation are often employed for key steps. libretexts.orguni-mainz.de

Diastereoselective Synthesis: This focuses on controlling the relative stereochemistry between multiple chiral centers within a molecule. beilstein-journals.orgnih.govbristol.ac.uk This can be achieved through substrate control, where existing stereocenters direct the formation of new ones, or through reagent control with stereoselective reactions. unc.edu

While these principles are fundamental to modern organic synthesis, specific applications detailing enantioselective or diastereoselective routes for the total synthesis of this compound are not available in the reviewed literature.

Semisynthesis of Analogues and Derivatives for Research

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, is the primary approach used in the study of this compound. This strategy leverages the availability of the natural product to create novel analogues for research purposes. nih.gov

Modification of Specific Structural Moieties for Mechanistic Probes

To understand how this compound interacts with biological systems, researchers modify specific parts of its structure to create mechanistic probes. nih.gov A study on semisynthetic analogues of toxiferine (B1239995) I, a related compound, provides insight into this approach. Analogues structurally similar to this compound were synthesized with modifications to the side chains. nih.gov Specifically, symmetrical compounds lacking both alcohol functions were prepared to investigate the role of these groups in the molecule's pharmacological activity. nih.gov

Development of Ligands for Receptor Binding Studies

The development of derivatives is crucial for creating ligands to study receptor binding and structure-activity relationships (SAR). redheracles.neturegina.caukm.my Semisynthetic analogues of bisnortoxiferine have been synthesized and evaluated for their binding affinity at various acetylcholine (B1216132) receptors (AChRs). nih.gov

For instance, a series of nonsymmetrical and symmetrical analogues with modified side chains were examined. The pharmacological evaluation of these compounds at neuronal α7 nicotinic acetylcholine receptors (nAChRs), muscle-type nAChRs, and the allosteric binding site of muscarinic M2 receptors helps to delineate the structural requirements for activity at these different receptor subtypes. nih.gov The research indicated that bisquaternary caracurine V and bisnortoxiferine analogues are potent allosteric enhancers of antagonist binding to muscarinic M2 receptors. nih.gov

| Compound Type | Structural Modification | Research Purpose | Receptor Targets | Ref |

| Bisnortoxiferine I Analogue | Symmetrical, lacking both alcohol functions | Mechanistic Probe | AChRs | nih.gov |

| Bisnortoxiferine I Analogue | Nonsymmetrical, lacking one alcohol group | Mechanistic Probe | AChRs | nih.gov |

| Bisquaternary caracurine V analogue | Diallylcaracurine V | Receptor Binding Study | Muscarinic M2 Receptors | nih.gov |

Chemoenzymatic Synthetic Methodologies

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymes. mdpi.comhelmholtz-hips.de This approach is particularly powerful for the synthesis of complex, chiral molecules like natural products, often resulting in higher yields and stereochemical purity under milder reaction conditions. nih.gov Enzymes can be used for selective oxidations, reductions, or the formation of specific bonds that are difficult to achieve with traditional chemistry. nih.govrsc.org

Despite the potential of chemoenzymatic strategies to overcome challenges in complex alkaloid synthesis, the application of these methodologies specifically to the synthesis of this compound has not been documented in the surveyed scientific literature. The development of such a route would likely require the discovery or engineering of enzymes capable of acting on advanced synthetic intermediates of the Strychnos framework. nih.gov

Biosynthetic Pathway Elucidation and Enzyme Research

Identification of Precursor Molecules and Metabolic Pathways

Like all over 2,000 known monoterpenoid indole (B1671886) alkaloids, the biosynthesis of bisnordihydrotoxiferine begins with the central precursor, strictosidine (B192452). nih.govnih.gov The formation of strictosidine itself is a condensation reaction between tryptamine (B22526) (derived from the shikimate pathway) and the seco-iridoid secologanin (B1681713) (from the methyl-erythritol phosphate (B84403) or MEP pathway), a reaction catalyzed by strictosidine synthase (STR). mdpi.com

Following its synthesis, strictosidine is deglycosylated by the enzyme strictosidine β-D-glucosidase (SGD), yielding the highly reactive strictosidine aglycone. nih.govnih.gov This unstable intermediate can exist as several isomers, such as 4,21-dehydrogeissoschizine (B1238243), which serves as a critical branch point, channeling metabolism towards various alkaloid scaffolds. nih.govnih.gov

The pathway leading to the monomeric units of Strychnos alkaloids proceeds through the key intermediate geissoschizine. nih.govmpg.de Extensive labeling studies and recent enzymatic discoveries have shown that the pathway continues towards another crucial intermediate, the Wieland-Gumlich aldehyde, which is considered the direct precursor to many strychnine-type alkaloids. nih.govmpg.deacs.org this compound is a dimeric, or bisindole, alkaloid, meaning it is formed from the coupling of two complex monomeric indole units. researchgate.net Its structure suggests it is formed by the dimerization of two Wieland-Gumlich aldehyde-like monomers. While the pathway to these monomers is increasingly understood, the specific enzymatic or non-enzymatic mechanism that catalyzes the final C-C and C-N bond formations to yield the this compound scaffold is not yet fully characterized.

Characterization of Key Biosynthetic Enzymes

The enzymatic machinery responsible for converting the primary MIA precursor into the complex monomers of this compound has been a subject of intense research. While the enzyme for the final dimerization step remains elusive, several key enzymes in the upstream pathway have been identified and characterized.

Modern 'omics' approaches have been instrumental in identifying the genes encoding biosynthetic enzymes in the MIA pathway. By comparing the transcriptomes of alkaloid-producing and non-producing plants or tissues, researchers can pinpoint candidate genes. nih.govmpg.de This strategy, combined with gene co-expression analysis, has led to the discovery of genes in Strychnos and related species. mpg.debiorxiv.org

Key enzymes that have been cloned and functionally expressed include:

Geissoschizine Synthase (GS): This enzyme converts 4,21-dehydrogeissoschizine into 19E-geissoschizine, a critical gateway step. nih.govnih.gov

Geissoschizine Oxidase (GO): A cytochrome P450 enzyme that acts on geissoschizine to produce intermediates like dehydropreakuammicine and akuammicine, which are precursors to the Strychnos scaffold. nih.govnih.govnih.govpnas.org

Wieland-Gumlich Aldehyde Synthase (WS): Identified in Strychnos nux-vomica, this medium-chain dehydrogenase/reductase (MDR) is involved in the formation of the Wieland-Gumlich aldehyde. acs.orgbiorxiv.org

These genes are often functionally verified through techniques like virus-induced gene silencing (VIGS) to confirm their role in planta or by heterologous expression in hosts such as Nicotiana benthamiana or yeast to confirm their specific enzymatic activity. nih.govpnas.org To date, no specific gene has been cloned that codes for an enzyme responsible for the dimerization of monomers into this compound.

The enzymes of the MIA pathway employ diverse catalytic mechanisms to achieve complex chemical transformations.

Geissoschizine Synthase (GS) and Wieland-Gumlich Aldehyde Synthase (WS) belong to the medium-chain dehydrogenase/reductase (MDR) superfamily. acs.orgdb-thueringen.de These enzymes typically utilize a NAD(P)H cofactor to catalyze reduction reactions. In the context of MIA biosynthesis, they have been shown to perform non-canonical reductions of iminium moieties, which are crucial for forming the correct stereochemistry of the alkaloid skeletons. acs.orgdb-thueringen.de

Geissoschizine Oxidase (GO) is a cytochrome P450-dependent monooxygenase. nih.govnih.gov These enzymes are known for their ability to catalyze a wide range of oxidative reactions, including hydroxylations and rearrangements, which are essential for the diversification of the alkaloid structures. nih.gov

The kinetic properties (such as K_m and k_cat) for these enzymes are still under investigation and are not widely reported. The mechanism for the final dimerization leading to this compound remains unknown. It could be catalyzed by an oxidative enzyme, such as a peroxidase, which is known to catalyze the coupling of catharanthine (B190766) and vindoline (B23647) to form the bisindole alkaloid vinblastine. mdpi.com

Gene Cloning and Expression of Biosynthetic Enzymes

Regulation of Biosynthesis in Natural Sources

The production of this compound, like other specialized metabolites, is tightly regulated at the genetic level within the producing organism. This regulation ensures that these metabolically expensive compounds are produced at the appropriate time and location, often in response to external stimuli like herbivory or pathogen attack. universiteitleiden.nl

Research, primarily in the model MIA-producing plant Catharanthus roseus, has revealed a complex regulatory network governed by various families of transcription factors (TFs). universiteitleiden.nlfrontiersin.org

Jasmonate Signaling: The plant hormone jasmonate is a key elicitor of MIA biosynthesis. Its signaling cascade leads to the activation of specific TFs. universiteitleiden.nl

Transcription Factor Families: TFs from the APETALA2/ETHYLENE (B1197577) RESPONSE FACTOR (AP2/ERF) and basic helix-loop-helix (bHLH) families have been identified as master regulators. For instance, the ORCA TFs (AP2/ERF) and CrMYC2 (bHLH) in C. roseus activate a cascade of downstream biosynthetic genes. universiteitleiden.nlfrontiersin.org The transcription factor CrERF5 has been shown to positively regulate the biosynthesis of bisindole alkaloids and their precursors. nih.gov

Gene Clusters: The discovery of biosynthetic gene clusters, where genes for a specific pathway are physically co-located on a chromosome, suggests a mechanism for co-regulation. nih.govbiorxiv.org

While this framework provides a general model for how MIA biosynthesis is controlled, the specific transcription factors and regulatory elements that govern the expression of this compound biosynthetic genes in Strychnos species have not yet been specifically identified.

Molecular Mechanism of Action Studies in Experimental Models

Investigation of Receptor Binding Profiles and Ligand-Receptor Interactions

Antagonism at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) in in vitro Assays

Bisnordihydrotoxiferine is a dimeric indole (B1671886) alkaloid that exhibits antagonist activity at nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. wikipedia.org The antagonistic action of this compound involves binding to the receptor, thereby inhibiting the action of the endogenous agonist, acetylcholine (ACh). wikipedia.org This inhibition prevents the conformational changes necessary for ion channel opening and subsequent cellular responses.

The interaction of antagonists with nAChRs can occur at various binding sites. Competitive antagonists typically bind to the same site as ACh, directly blocking its access. Non-competitive antagonists bind to a different, allosteric site, inducing conformational changes that prevent channel activation even when ACh is bound. The specific mode of antagonism for this compound at different nAChR subtypes is an area of ongoing research. Studies on related compounds, such as the novel cytisine (B100878) dimer 1,2-bisN-cytisinylethane (CC4), have shown potent antagonist properties on nAChRs expressed by SH-SY5Y neuroblastoma cells, with an IC50 value of 220 nM. nih.gov

The structural complexity of this compound, with its two indole moieties, likely contributes to its binding affinity and antagonist profile. Research into the structure-activity relationships of similar dimeric alkaloids is crucial for understanding the precise molecular interactions that govern their antagonist effects at nAChRs. For instance, studies on caracurine V, a related compound, have shown inhibitory activity against nAChRs with an IC50 value of 1.1 μM. researchgate.net

Interactions with Muscarinic M2 Receptors and Allosteric Modulation

This compound's interactions extend to muscarinic acetylcholine receptors (mAChRs), specifically the M2 subtype. Unlike the direct antagonism often seen at nAChRs, the interaction with M2 receptors can involve allosteric modulation. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. mdpi.com This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the orthosteric ligand. nih.gov

The M2 receptor is a G-protein-coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.com Allosteric modulators can influence this signaling cascade by stabilizing different conformational states of the receptor. biorxiv.org For example, docking simulations of certain allosteric modulators with the M2 receptor suggest that aromatic moieties can be stabilized by π-π interactions with specific amino acid residues in the extracellular loops of the receptor. nih.gov

While direct studies on this compound are limited, research on other allosteric modulators of the M2 receptor provides a framework for understanding its potential mechanisms. Ligands like gallamine (B1195388) and alcuronium (B1664504) are well-characterized allosteric modulators of M2 receptors. mdpi.com The binding of these molecules can alter the dissociation kinetics of orthosteric ligands, providing a measurable indicator of allosteric interaction. nih.gov The complex structure of this compound suggests it may interact with multiple sites on the M2 receptor, potentially leading to complex modulatory effects.

Effects on Voltage-Dependent Calcium Channels in Isolated Tissue Models

Voltage-dependent calcium channels (VDCCs) are critical for a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. guidetopharmacology.org These channels open in response to membrane depolarization, allowing an influx of calcium ions that triggers downstream cellular events. guidetopharmacology.org There are several types of VDCCs, including L-type and T-type, which differ in their voltage sensitivity and pharmacological properties. wikipedia.orgmdpi.com

In the context of isolated tissue models, such as those from the corpus cavernosum, the activity of VDCCs is essential for generating muscle tone. nih.gov Blockers of L-type calcium channels have been shown to reduce this tone, indicating the importance of calcium influx through these channels. nih.gov Studies on isolated myocytes have identified both L-type and T-type calcium currents, with the L-type current being crucial for the propagation of intracellular calcium waves that lead to contraction. nih.gov

While direct experimental data on the effects of this compound on specific VDCC subtypes are not extensively detailed in the provided context, the known physiological effects of related alkaloids suggest a potential for interaction. The modulation of calcium signaling is a common mechanism for many biologically active compounds. Further investigation is required to determine if this compound directly blocks or modulates VDCCs, and if so, which subtypes are most affected and what the functional consequences are in different tissues.

Modulation of Acetylcholinesterase Activity by Related Indole Alkaloids

Acetylcholinesterase (AChE) is a critical enzyme in cholinergic neurotransmission, responsible for the hydrolysis of acetylcholine in the synaptic cleft. researchgate.net Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic signaling. Many indole alkaloids have been identified as potent inhibitors of AChE and its related enzyme, butyrylcholinesterase (BChE). karger.comnih.gov

For instance, several indole alkaloids isolated from the bark of Rauvolfia reflexa have demonstrated significant cholinesterase inhibitory activity. karger.com These compounds, including macusine B, vinorine, isoreserpiline, and rescinnamine, exhibited IC50 values against AChE ranging from 11.01 to 48.39 μM. nih.gov Molecular docking studies have suggested that the indole moiety of these compounds can interact with the peripheral anionic site of AChE. karger.com The nitrogen-containing structure of alkaloids is considered key to their inhibitory activity, as the positively charged nitrogen can interact with the active site of the enzyme. karger.com

While the direct inhibitory effect of this compound on AChE is not specified, the well-established activity of other indole alkaloids provides a strong rationale for investigating this potential mechanism. The structural similarities suggest that this compound could also fit into the active or peripheral sites of AChE, thereby modulating its enzymatic activity and impacting cholinergic neurotransmission.

Cellular Pathway Modulation

Inhibition of Prostaglandin (B15479496) Synthesis in Cellular Systems

Prostaglandins (B1171923) are lipid compounds that are involved in a wide range of physiological processes, including inflammation, pain, and fever. wikipedia.org They are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov Inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The inhibition of prostaglandin synthesis can have significant anti-inflammatory effects. nih.gov For example, prostaglandins like PGE2 and PGI2 contribute to inflammation by increasing vascular permeability and enhancing edema formation. nih.gov By blocking their production, inflammatory responses can be dampened.

While direct evidence for the inhibition of prostaglandin synthesis by this compound is not provided in the search results, some related indole alkaloids have shown anti-inflammatory activity. nih.gov For example, melaxillines A and B, isolated from Melodinus axillaris, demonstrated potent anti-inflammatory effects by inhibiting β-glucuronidase secretion in rat polymorphonuclear leukocytes. nih.gov This suggests that some indole alkaloids can modulate inflammatory pathways, and inhibition of prostaglandin synthesis is a plausible mechanism. Further studies are needed to specifically assess the effect of this compound on the COX enzymes and prostaglandin production in cellular systems.

Interactions with Other Signaling Pathways

While direct molecular targets of this compound are being elucidated, its broader effects on cellular signaling have been observed in various experimental models. In human HL-60 promyelocytic leukemia cells, the related bisindole alkaloids, sungucine and isosungucine, have been shown to induce apoptosis. researchgate.net This process involves the activation of the caspase cascade, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation. researchgate.net This suggests a potential interaction with the intrinsic or extrinsic apoptotic pathways.

Enzymatic Inhibition Kinetics and Target Validation

Enzyme inhibition is a key mechanism through which bioactive compounds exert their pharmacological effects. fiveable.me The study of enzyme kinetics, including the determination of inhibition constants (Kᵢ) and IC₅₀ values, is crucial for understanding the potency and mechanism of an inhibitor. uniroma1.itmedschoolcoach.com Kinetic studies can differentiate between various types of inhibition, such as competitive, noncompetitive, and uncompetitive, providing insights into whether the inhibitor binds to the enzyme's active site or an allosteric site. medschoolcoach.comlublin.pl

While specific enzymatic targets of this compound are not extensively documented in the publicly available literature, alkaloids from the Strychnos genus have been shown to possess inhibitory activity against various enzymes. For instance, some indole alkaloids exhibit anticholinesterase activity, inhibiting the enzyme acetylcholinesterase which is involved in neurotransmission. mdpi.com The validation of such enzymatic targets is a critical step in drug discovery, often involving a combination of in vitro and in silico approaches. biomedpharmajournal.org

Evaluation of Protease Inhibition in in silico and in vitro Models

Proteases are a class of enzymes that play critical roles in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention. biomedpharmajournal.org The evaluation of protease inhibition is a common strategy in the search for new drugs.

In silico methods, such as molecular docking, are frequently employed as an initial screening tool to predict the binding affinity and interaction patterns of potential inhibitors with the active site of a target protease. researchmap.jp These computational approaches can help prioritize compounds for further experimental testing.

Following in silico screening, in vitro assays are essential to validate the predicted inhibitory activity and determine key kinetic parameters. biomedpharmajournal.orgresearchmap.jp These assays typically involve measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor. For example, studies on the SARS-CoV-2 main protease have utilized both in silico screening and subsequent in vitro fluorescence assays to identify novel non-peptidic inhibitors. researchmap.jp While there is no specific public data on the evaluation of this compound as a protease inhibitor, the general methodologies are well-established and could be applied to investigate its potential activity against various proteases.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.orgwikipedia.org By systematically modifying the molecular structure and observing the corresponding changes in potency or effect, researchers can identify the key chemical features, or pharmacophore, responsible for the desired biological action. oncodesign-services.com This knowledge is crucial for the rational design of more potent and selective analogs. mdpi.com

For this compound, detailed SAR studies are not extensively published. However, research on related alkaloids from the Strychnos genus provides some insights. For example, studies on strychnobrasiline, another indole alkaloid, involved molecular rearrangements to produce derivatives that were then evaluated for their biological activity, demonstrating the application of chemical synthesis in SAR studies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov QSAR models use molecular descriptors, which are numerical representations of physicochemical properties, to predict the activity of new, untested compounds. mdpi.com This predictive capability makes QSAR a valuable tool in drug discovery for prioritizing compounds for synthesis and testing, thereby saving time and resources.

Fragment-Based Approaches to SAR Elucidation

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govnih.govresearchgate.net This approach starts with the screening of small, low-molecular-weight compounds, known as fragments, for weak binding to a biological target. frontiersin.orgmdpi.com Once a binding fragment is identified, often through biophysical techniques like NMR spectroscopy or X-ray crystallography, it is then optimized and grown into a more potent lead compound. researchgate.netmdpi.com

FBDD offers an efficient way to explore chemical space and can provide valuable insights into the key interactions required for binding. researchgate.net Although there is no specific mention of FBDD being applied to this compound, this methodology could be a promising avenue for elucidating its SAR and identifying novel interacting proteins. The process typically involves screening a fragment library, validating the hits, and then using medicinal chemistry to elaborate the fragment into a more potent molecule. frontiersin.org

Computational Chemistry and Molecular Docking in SAR Analysis

Computational chemistry, and particularly molecular docking, plays a pivotal role in modern SAR analysis. chemrxiv.orgfrontiersin.org Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. biomedpharmajournal.orggalaxyproject.orgsciforum.net This information can provide a structural basis for understanding the observed SAR and guide the design of new compounds with improved properties. mdpi.com

In the context of this compound, molecular docking could be used to simulate its interaction with potential biological targets, such as the nicotinic acetylcholine receptor, for which it is a known antagonist. wikipedia.orgwikipedia.orgfrontiersin.org By comparing the docking poses and scores of a series of analogs, researchers can rationalize the SAR and identify key interactions that contribute to binding. For example, studies on other natural products have used molecular docking to identify potential inhibitors of the SARS-CoV-2 main protease and to understand the binding modes of novel antagonists for the α7 nicotinic acetylcholine receptor. frontiersin.orgmdpi.com These computational approaches, when combined with experimental data, provide a powerful platform for gaining mechanistic insights from SAR studies.

Pharmacological Profiling in Pre Clinical Research Models

In Vitro Studies on Cellular Systems

Anti-diarrheal Mechanistic Studies using in vitro Gastrointestinal Smooth Muscle Models

While direct in vitro studies on bisnordihydrotoxiferine's effect on gastrointestinal smooth muscle models are not extensively detailed in the provided results, its parent compound's family and related alkaloids have been investigated for such properties. The anti-diarrheal effect of compounds is often linked to their ability to modulate the contractility of intestinal smooth muscle. nih.govmdpi.com For instance, studies on other plant-derived extracts have demonstrated spasmolytic effects on spontaneous and induced contractions in isolated jejunum and ileum tissues, suggesting a potential mechanism for their anti-diarrheal activity. nih.gov These effects are typically evaluated by measuring the inhibition of contractions induced by agents like carbachol (B1668302) or high potassium concentrations. nih.gov The investigation of this compound in similar in vitro smooth muscle preparations would be crucial to elucidate its specific mechanism of anti-diarrheal action observed in vivo.

Antimicrobial Research against Bacterial and Fungal Strains

This compound has demonstrated a wide spectrum of antimicrobial activity. nih.gov Research has shown its effectiveness against gram-positive, gram-negative, and acid-fast bacteria, as well as filamentous and yeast-like fungi. nih.gov This broad activity suggests that this compound could be a lead compound for the development of new antimicrobial agents. The antimicrobial potential of fungal metabolites, in general, is a significant area of research, with studies focusing on their ability to inhibit the growth of various pathogenic bacterial and fungal strains. nih.govdergipark.org.trfrontiersin.orgd-nb.info

| Organism Type | Activity Status |

|---|---|

| Gram-positive Bacteria | Active |

| Gram-negative Bacteria | Active |

| Acid-fast Microorganisms | Active |

| Filamentous Fungi | Active |

| Yeast-like Fungi | Active |

| Phytopathogenic Microorganisms | Active |

Antimalarial Efficacy and Mechanism in Plasmodium falciparum Cultures

This compound is among the alkaloids that have been investigated for their antimalarial properties. nih.gov Studies on various plant-derived alkaloids have shown significant in vitro activity against Plasmodium falciparum, the most pathogenic species of the malaria parasite. plos.orgsemanticscholar.org The antiplasmodial activity is often evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com For example, related bisindole alkaloids have demonstrated potent antiplasmodial activity with low IC50 values. semanticscholar.org The mechanism of action for many antimalarial compounds involves the inhibition of parasitic enzymes or processes essential for their survival, such as heme detoxification. mdpi.com

| P. falciparum Strain | Reported Activity |

|---|---|

| W2 (chloroquine-resistant) | Inhibitory effects noted for related compounds. nih.gov |

| K1 (multidrug-resistant) | Other alkaloids show activity with IC50 values in the micromolar range. mdpi.com |

Cytotoxicity and Antiproliferative Effects in Research Cell Lines (e.g., KB cells, Sarcoma 180 tumors)

Preliminary studies have indicated that this compound possesses cytotoxic activity. nih.gov This activity was observed in KB cells, a human oral epidermoid carcinoma cell line, and was further confirmed in tests against Sarcoma 180 tumors. nih.govmdpi.com The Sarcoma 180 cell line is a murine model that has been widely used in cancer research for screening potential anticancer drugs. mdpi.comscielo.bratcc.org The cytotoxicity of a compound is typically quantified by its IC50 value, which represents the concentration required to inhibit cell growth by 50%. While specific IC50 values for this compound were not detailed in the provided results, the reported activity warrants further investigation into its potential as an antineoplastic agent. nih.gov

| Cell Line | Observed Effect |

|---|---|

| KB cells | Cytotoxic activity observed. nih.gov |

| Sarcoma 180 tumors | Confirmed cytotoxic activity. nih.gov |

In Vivo Studies in Animal Models for Mechanistic Elucidation

Gastrointestinal Motility Modulation in Rodent Models

In vivo studies in mice have demonstrated that this compound can inhibit normal defecation and diarrhea induced by various agents, including castor oil, arachidonic acid, and magnesium sulphate. researchgate.net The compound's anti-diarrheal effect is likely related to its ability to decrease normal and castor oil-stimulated gastric emptying, small intestinal transit, and water and electrolyte accumulation. researchgate.net Furthermore, it has been shown to inhibit normal colonic transit. researchgate.net Rodent models are commonly used to assess gastrointestinal motility and the effects of potential therapeutic agents. nih.govresearchmap.jpresearchgate.net These models, such as the charcoal meal transit test, provide valuable insights into the physiological mechanisms underlying a compound's activity. researchgate.netmdpi.com

Investigating Anti-inflammatory Mechanisms in Experimental Animal Models

Information regarding the specific investigation of this compound's anti-inflammatory mechanisms in experimental animal models is limited in the currently available scientific literature. While some related alkaloids have been studied for their anti-inflammatory effects, dedicated research on this compound for this particular activity is not extensively documented. General methodologies for assessing anti-inflammatory activity in animal models often involve inducing inflammation through agents like carrageenan or xylene and subsequently evaluating the reduction in edema and inflammatory markers. nih.govresearchgate.net Future research could employ such models to elucidate the potential anti-inflammatory pathways of this compound.

Antimalarial Activity in Murine Models

This compound has demonstrated notable antimalarial activity in pre-clinical studies. Research has pointed to its efficacy in both in vitro and in vivo settings against Plasmodium species. researchgate.net

One study highlighted the in vivo antimalarial potential of this compound in a murine model. While specific details of the experimental setup are not fully available, the findings indicated its activity against the malaria parasite. researchgate.net The evaluation of antimalarial compounds in murine models, such as those infected with Plasmodium berghei, is a standard pre-clinical approach to assess efficacy. dicames.onlinenih.gov These studies typically measure the reduction in parasitemia over a specific treatment period.

Pharmacokinetic and Pharmacodynamic Research in Experimental Systems (Excluding Clinical Data)

The understanding of a compound's behavior within a biological system is crucial for its development as a therapeutic agent. This section explores the available research on the absorption, distribution, metabolism, excretion (ADME), and receptor interaction of this compound in experimental models.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in in vitro and in vivo Research Models

Comprehensive experimental data on the ADME profile of this compound from in vitro and in vivo models are not widely published. However, computational approaches have been utilized to predict its pharmacokinetic properties.

One computational study employed the QikProp program to forecast the ADME characteristics of a series of compounds, including this compound. dicames.online Such in silico tools provide theoretical estimations of a molecule's drug-like properties, guiding further experimental investigation. These predictions are based on the compound's physicochemical descriptors and their correlation with known experimental data of other molecules. dicames.online

Standard in vitro ADME assays that could be applied to this compound include assessments of its solubility, plasma protein binding, and metabolic stability using liver microsomes or hepatocytes. mdpi.com In vivo pharmacokinetic studies in animal models, such as rats, are essential to determine parameters like bioavailability, volume of distribution, and clearance rates. biotechfarm.co.il

Table 1: Predicted ADME Properties of this compound (Illustrative)

| Property | Predicted Value/Range | Method |

| Molecular Weight | - | QikProp |

| LogP (Octanol/Water) | - | QikProp |

| Aqueous Solubility (logS) | - | QikProp |

| Human Oral Absorption | - | QikProp |

| Blood-Brain Barrier Permeability | - | QikProp |

| : This table is illustrative and based on the mention of computational predictions. Actual values from the specific study are not available in the provided search results. |

Ligand Binding Dynamics and Receptor Occupancy in Research Models

There is a notable lack of specific research data concerning the ligand binding dynamics and receptor occupancy of this compound. Understanding how this compound interacts with its molecular targets is fundamental to elucidating its mechanism of action.

Receptor binding assays are standard methods used to determine the affinity and specificity of a ligand for its receptor. merckmillipore.comnih.gov These assays can be conducted using various techniques, including radioligand binding assays and surface plasmon resonance. cytivalifesciences.com Such studies would be instrumental in identifying the primary molecular targets of this compound and quantifying its binding kinetics.

Advanced Analytical and Bioanalytical Methodologies for Research

Chromatographic Techniques for Separation and Purification in Research

Chromatography is fundamental to the isolation and analysis of Bisnordihydrotoxiferine from its natural sources, primarily species of the genus Strychnos. Given the complexity of the alkaloid profiles in these plants, high-resolution separation techniques are essential.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of Strychnos alkaloids. dntb.gov.ua Due to the structural similarity of the numerous alkaloids present in plant extracts, developing optimized HPLC methods is critical for achieving adequate resolution. Research indicates that reversed-phase (RP) HPLC is commonly employed for this purpose. researchgate.netresearchgate.net

Method development often involves screening various stationary phases, such as C8 and C18 columns, and optimizing the mobile phase composition. dntb.gov.uaresearchgate.net A typical approach utilizes a gradient elution with a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727), combined with an aqueous buffer at a controlled pH. core.ac.uk For instance, one optimized method for separating tertiary alkaloids from Strychnos usambarensis employed a mobile phase of methanol/acetonitrile and sodium pentane (B18724) sulfonate at pH 2.2, demonstrating the utility of ion-pairing agents to improve peak shape and resolution for these basic compounds. core.ac.uk The use of Ultra-High-Performance Liquid Chromatography (UHPLC) has also been shown to significantly reduce analysis time and solvent consumption while providing high efficiency and resolution for alkaloids like strychnine (B123637). researchgate.net

Table 1: Example HPLC Parameters for Strychnos Alkaloid Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., BEH C18, 1.7 µm) | researchgate.net |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., formic acid or acetate (B1210297) buffer) | researchgate.netcore.ac.uk |

| Elution | Gradient | core.ac.uk |

| Flow Rate | 0.75 - 1.0 mL/min | researchgate.netcore.ac.uk |

| Detection | Diode-Array Detector (DAD) or Mass Spectrometry (MS) | researchgate.netresearchgate.net |

Gas Chromatography (GC) is a powerful tool for analyzing volatile and thermally stable compounds. However, large, polar, and complex molecules like the bisindole alkaloid this compound are non-volatile and have high melting points, making them generally unsuitable for direct GC analysis. notulaebotanicae.rouniversiteitleiden.nl Their analysis by GC requires a chemical modification step known as derivatization to increase their volatility and thermal stability. gcms.cz

A common derivatization technique is silylation, where active hydrogen atoms in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. gcms.cznih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trimethylsilylimidazole are used to create these more volatile TMS-ethers. nih.govscielo.br While GC-MS has been successfully used to analyze monomeric indole (B1671886) alkaloids without derivatization, the analysis of bisindole alkaloids like this compound would necessitate such a pre-column derivatization step to enable their passage through the GC system. notulaebotanicae.ronotulaebotanicae.ro This approach has been validated for the simultaneous analysis of other complex alkaloids, demonstrating good linearity and reproducibility. nih.gov

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is gaining attention in natural product research as a "green" alternative to HPLC, offering faster separations and reduced organic solvent consumption. dntb.gov.uacore.ac.uk

The application of SFC is particularly advantageous for the analysis and purification of complex mixtures like plant alkaloids. dntb.gov.ua Research has demonstrated the use of ultra-high performance SFC for the separation of various alkaloids using specialized columns and organic modifiers like methanol or ethanol (B145695) with additives. science.gov Furthermore, recent developments include new stationary phases specifically designed for improved separation of alkaloids in SFC. researchgate.netresearchgate.net While Supercritical Fluid Extraction (SFE) has been applied to Strychnos species, the use of SFC as an analytical tool for this compound specifically is an area of ongoing research, representing a promising methodology for high-throughput analysis in the future. core.ac.uk

Gas Chromatography (GC) for Volatile Derivatives

Spectroscopic Quantification and Detection Methods

Following chromatographic separation, spectroscopic methods are indispensable for the structural elucidation, quantification, and sensitive detection of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and precise method for the purity assessment and concentration determination of natural products without the need for identical reference standards. scielo.br The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific resonance in the NMR spectrum and the number of corresponding nuclei in the molecule. researchgate.net

For complex indole alkaloids, ¹H qNMR offers a rapid and accurate approach for simultaneous quantification. A validated qNMR method for indole alkaloids in Uncaria rhynchophylla demonstrated excellent linearity, accuracy (relative error within ±4.4%), and precision (relative standard deviation <2.51%). researchgate.net This non-destructive technique is highly reproducible and provides structural information simultaneously, making it a valuable tool for the characterization and quality control of purified this compound samples in a research setting. scielo.brresearchgate.net The selection of a suitable internal standard and non-interfering signals in the molecule's spectrum are critical for accurate quantification.

Mass Spectrometry (MS), particularly when hyphenated with liquid chromatography (LC-MS), is the definitive technique for the trace analysis and structural characterization of this compound and its metabolites. universiteitleiden.nlmdpi.com Soft ionization techniques like Electrospray Ionization (ESI) are well-suited for large, polar alkaloids, allowing them to be analyzed in the mass spectrometer with minimal fragmentation. science.gov

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which enables the determination of the elemental composition of the parent ion and its fragments. researchgate.netscience.gov Tandem mass spectrometry (MS/MS or MSn) is crucial for structural elucidation. nih.govscience.gov Through collision-induced dissociation, characteristic fragmentation patterns and neutral losses can be identified, which serve as a fingerprint for the bisindole alkaloid structure. science.gov This methodology is essential for identifying this compound in complex biological matrices (e.g., rat urine) and for metabolite profiling studies, where it can rapidly detect and tentatively identify novel metabolic products. researchgate.net

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

The analysis of complex natural product extracts, such as those derived from Strychnos species containing this compound, presents significant analytical challenges. The sheer diversity of related alkaloids and potential for degradation products necessitates the use of powerful, high-resolution analytical methods. universiteitleiden.nl Hyphenated techniques, which couple a separation method with a detection method, are indispensable tools for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier technique for the analysis of non-volatile compounds like this compound in intricate matrices. eag.comnih.gov This method combines the potent separation capabilities of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. eag.comnebiolab.com In a typical LC-MS/MS workflow, the sample is first injected into an LC column, where individual compounds are separated based on their physicochemical properties. eag.com As the separated compounds elute from the column, they enter the mass spectrometer's ion source to be ionized. eag.com The system then uses two mass analyzers in sequence (tandem mass spectrometry); the first selects a specific parent ion (precursor ion), which is then fragmented in a collision cell. The second analyzer separates the resulting fragment ions (product ions), creating a unique fragmentation pattern that serves as a structural fingerprint for highly specific identification and quantification. eag.comnebiolab.com

Research on alkaloids from the Strychnos genus has successfully employed these advanced techniques. For instance, LC-MS/MS combined with molecular networking has been utilized for the rapid identification of known metabolites, including this compound, in crude extracts of Strychnos longicaudata. uliege.be This approach facilitates the dereplication process, allowing researchers to quickly identify known compounds and focus on novel structures. uliege.be Another powerful combination is liquid chromatography-solid phase extraction-nuclear magnetic resonance-mass spectrometry (LC–SPE–NMR–MS). This offline method allows for the separation and isolation of compounds from a complex mixture, such as the stem bark extract of Strychnos floribunda, from which this compound has been isolated. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another robust hyphenated technique used for separating and identifying volatile and semi-volatile compounds. filab.frinnovatechlabs.com In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. innovatechlabs.comyoutube.com While highly effective for compounds that can be volatilized without decomposition, its application for large, thermally labile alkaloids like this compound is less common than LC-MS.

The complexity of analyzing dimeric indole alkaloids is underscored by the fact that a single compound like this compound can potentially degrade into a mixture of numerous different products under certain conditions, highlighting the critical need for these sophisticated analytical methods. universiteitleiden.nl

Table 1: Application of Hyphenated Techniques in the Analysis of this compound in Strychnos Species

| Plant Source | Technique Used | Findings | Reference |

|---|---|---|---|

| Strychnos longicaudata | Molecular Networking, MS/MS | Rapidly identified this compound among other known metabolites, enabling targeted exploration of new compounds. | uliege.be |

| Strychnos floribunda | LC–SPE–NMR–MS | This compound was isolated from the stem bark extracts along with other alkaloids like akagerine (B1664484) and decussine. | researchgate.net |

| Strychnos usambarensis | HR-LCMS | Bisindole alkaloids, including this compound, were identified and tested for antiplasmodial activity. | researchgate.net |

Development of Bioanalytical Assays for Investigational Studies

Bioanalytical assays are crucial for determining the concentration of drugs and their metabolites in biological matrices, forming the foundation of pharmacokinetic and pharmacodynamic studies. medpharm.comnih.gov The development and validation of these assays are guided by regulatory principles to ensure data reliability, reproducibility, and accuracy. medpharm.com For investigational compounds like this compound, bioanalytical methods are essential for exploring their biological activities, mechanisms of action, and metabolic fate. probiocdmo.com These methods can range from ligand binding assays and enzyme assays to advanced mass spectrometry-based techniques for quantification in biological fluids. nih.goviqvia.com

Receptor binding assays are fundamental in pharmacology for characterizing the interaction between a ligand (such as a drug or natural compound) and its receptor. numberanalytics.com These assays measure the affinity (how strongly the ligand binds) and specificity (whether it binds to a particular receptor) of a compound. nih.gov The most common format is a competitive binding assay, where an unlabeled investigational compound competes with a labeled (often radiolabeled) ligand of known affinity for binding to the receptor. nih.govmerckmillipore.com By measuring the displacement of the labeled ligand, the affinity (expressed as Ki or IC₅₀) of the test compound can be determined. nih.govmerckmillipore.com

These assays are critical for identifying and characterizing new chemical entities that target specific receptors. merckmillipore.com While this compound is known for its biological activities, specific studies detailing the development and application of receptor binding assays to elucidate its molecular targets are not extensively documented in the reviewed scientific literature. The development of such assays would be a critical step in understanding its mechanism of action at the molecular level.

Table 2: Principles of Common Receptor Binding Assay Formats

| Assay Type | Principle | Key Parameters Determined | Reference |

|---|---|---|---|

| Saturation Binding | Measures the binding of increasing concentrations of a labeled ligand to a fixed amount of receptor to determine the total and non-specific binding. | Bmax (receptor density), Kd (dissociation constant) | numberanalytics.com |

| Competition Binding | An unlabeled compound competes with a fixed concentration of a labeled ligand for binding to the receptor. | Ki (inhibition constant), IC₅₀ (half-maximal inhibitory concentration) | nih.gov |

| Kinetic Binding | Measures the rate of association (kon) and dissociation (koff) of a ligand from a receptor over time. | kon, koff | numberanalytics.com |

Enzyme inhibition assays are laboratory methods used to measure the ability of a compound to reduce the activity of a specific enzyme. thermofisher.com These assays are vital for drug discovery, as many drugs exert their therapeutic effects by inhibiting enzymes involved in pathological processes. drughunter.com The assay typically involves measuring the rate of the enzymatic reaction in the presence and absence of the potential inhibitor. thermofisher.com Inhibition can be reversible (competitive, non-competitive) or irreversible, each with distinct kinetic profiles. libretexts.org

This compound has been identified in plant extracts investigated for biological activities, such as antiplasmodial effects against P. falciparum. uliege.bespringermedizin.de Such activity often implies the inhibition of crucial parasitic enzymes. However, specific enzyme inhibition assays that comprehensively characterize the inhibitory activity of purified this compound against a panel of specific enzymes are not detailed in the available literature. Future research could focus on developing such assays to identify its specific enzymatic targets, which would clarify its mechanism of action and therapeutic potential.

Table 3: Types of Enzyme Inhibition

| Inhibition Type | Mechanism | Effect on Kinetic Parameters | Reference |

|---|---|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. | Increases apparent Km; Vmax remains unchanged. | libretexts.org |

| Non-competitive | Inhibitor binds to an allosteric site, not competing with the substrate. | Km remains unchanged; Vmax decreases. | libretexts.org |

| Irreversible | Inhibitor forms a strong, often covalent, bond with the enzyme, permanently inactivating it. | The concentration of active enzyme is reduced. | libretexts.org |